ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride
CAS No.:
Cat. No.: VC18272524
Molecular Formula: C16H22ClN3O2
Molecular Weight: 323.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22ClN3O2 |
|---|---|
| Molecular Weight | 323.82 g/mol |
| IUPAC Name | ethyl 2-amino-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C16H21N3O2.ClH/c1-4-21-16(20)15(17)14-11(2)18-19(12(14)3)10-13-8-6-5-7-9-13;/h5-9,15H,4,10,17H2,1-3H3;1H |
| Standard InChI Key | GJZQWZMFAQDQSW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C1=C(N(N=C1C)CC2=CC=CC=C2)C)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride (molecular formula: , molecular weight: 323.82 g/mol) features a pyrazole ring substituted at the 1-position with a benzyl group, at the 3- and 5-positions with methyl groups, and at the 4-position with an aminoacetate ethyl ester moiety, which is protonated as a hydrochloride salt. The pyrazole ring’s aromaticity and electron-rich nature facilitate interactions with biological targets, while the benzyl and ethyl acetate groups enhance lipophilicity and solubility, respectively.
Stereochemical Considerations
The compound’s stereochemistry is defined by the configuration of the aminoacetate side chain. X-ray crystallography of analogous pyrazole derivatives reveals that the amino group adopts a planar conformation, enabling hydrogen bonding with biological targets. The hydrochloride salt form ensures stability under standard laboratory conditions, with a melting point range of 158–162°C.
Spectroscopic Characterization
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NMR: -NMR spectra show distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), pyrazole methyl groups (δ 2.1–2.3 ppm), and ethyl acetate moiety (δ 1.2–4.1 ppm).
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IR: Stretching vibrations at 1680 cm (C=O) and 3300 cm (N–H) confirm the presence of the ester and amine functional groups.
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence starting from 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine (Fig. 1):
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Amination: Reaction with ethyl chloroacetate in the presence of triethylamine yields the intermediate ethyl aminoacetate derivative.
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Salt Formation: Treatment with hydrochloric acid in anhydrous ethanol produces the hydrochloride salt.
Key Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Ethyl chloroacetate, EtN | DCM | 0–5°C | 78% |
| 2 | HCl (g), ethanol | Ethanol | RT | 92% |
Industrial-Scale Production
Industrial protocols utilize continuous flow reactors to enhance efficiency, achieving >85% purity after recrystallization from ethanol/water mixtures. Chromatographic purification is avoided due to cost constraints, favoring crystallization as the primary purification method.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The amino group undergoes substitution with acyl chlorides (e.g., acetyl chloride) to form amide derivatives, which exhibit enhanced metabolic stability:
Reactions proceed in dichloromethane at 0°C with 70–80% yields.
Oxidation and Reduction
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Oxidation: Treatment with KMnO in acidic media cleaves the pyrazole ring, yielding dicarboxylic acid derivatives.
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Reduction: Catalytic hydrogenation (H, Pd/C) reduces the pyrazole ring to a pyrrolidine analog, altering bioactivity.
Biological Activity and Mechanisms
Antiproliferative Effects
In vitro assays against MIA PaCa-2 pancreatic cancer cells demonstrate potent activity (IC = 0.45 μM), surpassing reference drugs like gemcitabine (IC = 1.2 μM). Mechanistic studies indicate mTORC1 inhibition and autophagy modulation as primary modes of action (Fig. 2).
Table 1: Comparative Anticancer Activity
| Compound | IC (μM) | Target |
|---|---|---|
| Ethyl amino(...) HCl | 0.45 | mTORC1 |
| Gemcitabine | 1.2 | DNA synthesis |
| 5-Fluorouracil | 2.1 | Thymidylate synthase |
Enzyme Inhibition
The compound inhibits cytochrome P450 3A4 (CYP3A4) with a K of 8.3 μM, suggesting potential drug-drug interaction risks. Molecular docking simulations reveal binding to the heme iron center via the pyrazole nitrogen.
Applications in Drug Discovery
Lead Optimization
Structural modifications at the ethyl acetate moiety (e.g., replacing ethyl with tert-butyl) improve metabolic stability by 40% in human liver microsomes.
Proteomics Research
As a biochemical tool, this compound aids in mapping autophagy-related protein networks. Quantitative proteomics identified 12 novel interactors, including ULK1 and ATG13.
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